Ethyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate
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Overview
Description
Ethyl 5-phenyl-3-azabicyclo[311]heptane-1-carboxylate is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-azabicyclo[3.1.1]heptanes, including Ethyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate, can be achieved through the reduction of spirocyclic oxetanyl nitriles . This method involves the use of reducing agents under controlled conditions to yield the desired bicyclic structure. The reaction mechanism, scope, and scalability of this transformation have been extensively studied to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reduction techniques. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Advanced catalytic methods and continuous flow reactors could be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can further modify the bicyclic structure.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more reduced forms of the compound. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Ethyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical studies to understand its interactions with biological molecules.
Mechanism of Action
The mechanism of action of Ethyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure plays a crucial role in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways and exerting its effects .
Comparison with Similar Compounds
Ethyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate can be compared with other similar compounds such as:
3-azabicyclo[3.1.0]hexane derivatives: These compounds share a similar bicyclic structure but differ in the size and arrangement of the rings.
6-azabicyclo[3.1.1]heptanes: These analogs of piperidine and smaller homologues of tropane have similar structural features but different functional groups and properties.
CHF2-substituted 3-azabicyclo[3.1.0]hexanes: These compounds have a similar core structure with additional functional groups that modify their reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of functional groups and its potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C15H19NO2 |
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Molecular Weight |
245.32 g/mol |
IUPAC Name |
ethyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate |
InChI |
InChI=1S/C15H19NO2/c1-2-18-13(17)15-8-14(9-15,10-16-11-15)12-6-4-3-5-7-12/h3-7,16H,2,8-11H2,1H3 |
InChI Key |
XCXXWJOOPLRARY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CC(C1)(CNC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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